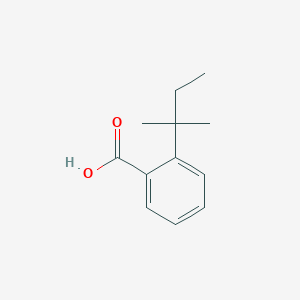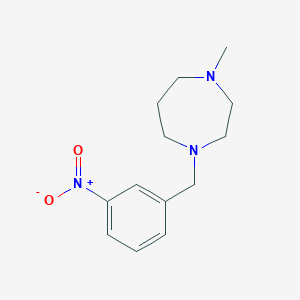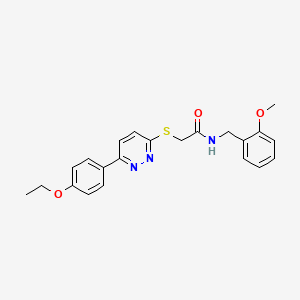
2-(2-Methylbutan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methylbutan-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 2-tert-pentylbenzoic acid .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylbutan-2-yl)benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a 2-methylbutan-2-yl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“2-(2-Methylbutan-2-yl)benzoic acid” is a powder with a melting point of 84-86 degrees Celsius .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Methylbutan-2-yl)benzoic acid:
Pharmaceutical Development
2-(2-Methylbutan-2-yl)benzoic acid is explored for its potential in drug synthesis due to its unique structural properties. It can serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring a benzoic acid moiety for biological activity. Its derivatives might exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a valuable compound in medicinal chemistry .
Organic Synthesis
In organic chemistry, 2-(2-Methylbutan-2-yl)benzoic acid is utilized as a building block for the synthesis of more complex molecules. Its structure allows for various functional group modifications, enabling the creation of novel compounds for research in material science, agrochemicals, and other industrial applications .
Catalysis Research
This compound is investigated for its role in catalysis, particularly in the development of new catalytic systems. Its unique structure can influence the activity and selectivity of catalysts, which is crucial for improving the efficiency of chemical reactions in industrial processes .
Polymer Science
2-(2-Methylbutan-2-yl)benzoic acid is studied for its potential use in polymer science. It can be incorporated into polymer backbones to modify physical properties such as flexibility, thermal stability, and resistance to degradation. This makes it useful in developing advanced materials for various applications, including packaging, coatings, and biomedical devices .
Environmental Chemistry
Research into the environmental impact and degradation pathways of 2-(2-Methylbutan-2-yl)benzoic acid is important for understanding its behavior in ecosystems. Studies focus on its persistence, bioaccumulation, and potential toxicity, which are critical for assessing its environmental safety and developing strategies for its management and remediation .
Analytical Chemistry
In analytical chemistry, 2-(2-Methylbutan-2-yl)benzoic acid is used as a standard or reference compound for method development and validation. Its well-defined chemical properties make it suitable for calibrating instruments and ensuring the accuracy and precision of analytical measurements in various research and industrial settings .
Biochemical Research
The compound is also explored in biochemical research for its interactions with biological molecules. Studies may investigate its binding affinity to proteins, enzymes, or nucleic acids, providing insights into its potential biological activities and mechanisms of action .
Material Science
In material science, 2-(2-Methylbutan-2-yl)benzoic acid is examined for its role in the development of new materials with specific properties. Its incorporation into materials can enhance characteristics such as mechanical strength, thermal resistance, and chemical stability, making it valuable for applications in electronics, aerospace, and other high-performance industries .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methylbutan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-12(2,3)10-8-6-5-7-9(10)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUJPVTUKBTYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbutan-2-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)


![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)

amine dihydrochloride](/img/structure/B2475465.png)
![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)

![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)


![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)
